molecular formula C18H17N3O2 B1392838 Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1245808-03-0

Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1392838
M. Wt: 307.3 g/mol
InChI Key: TYZXAGOENZWTGF-UHFFFAOYSA-N
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Description

Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound . It is a type of pyrazolo[1,5-a]pyrimidine derivative .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .


Molecular Structure Analysis

The molecular structure of Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be represented by the formula C16H15N3O2 .


Chemical Reactions Analysis

In the synthesis process, the reaction mass was poured into crushed ice, and extracted with ethyl acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Bruni et al. (1994) explored the reactivity of ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, derived from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates, in synthesizing a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. These derivatives were studied for their potential as benzodiazepine receptor ligands (Bruni et al., 1994).

Electrophilic Substitution Reactions

Atta (2011) synthesized novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines using 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines as precursors. These reactions involved various electrophilic reagents, exploring the chemical reactivity and potential applications of these compounds (Atta, 2011).

Recyclization and Substitution Reactions

Danagulyan et al. (2005) investigated the recyclization of condensed carbethoxypyrimidines, such as ethyl ethoxymethyleneacetoacetate, with substituted 3-aminopyrazoles, yielding 6-carbethoxy-7-methylpyrazolo[1,5-a]pyrimidines. This study provided insights into the structural transformations and chemical properties of these compounds (Danagulyan et al., 2005).

Synthesis and Analysis of Pyrazolo[1,5-a]pyrimidines

Suwito et al. (2018) detailed the synthesis of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, a dihydrotetrazolopyrimidine derivative, using a Biginelli reaction. The molecular structure of this compound was characterized by various spectroscopic methods, contributing to the understanding of its chemical properties (Suwito et al., 2018).

Safety And Hazards

The compound has been classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 .

properties

IUPAC Name

ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-18(22)14-11-19-16-10-15(12-6-4-3-5-7-12)20-21(16)17(14)13-8-9-13/h3-7,10-11,13H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZXAGOENZWTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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